molecular formula C16H12ClN3OS B11686394 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No.: B11686394
M. Wt: 329.8 g/mol
InChI Key: JMCGSKVHEVKRHD-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting 2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole.

    Amidation Reaction: The intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Sodium hydroxide, potassium carbonate; typically carried out in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an antiviral, antibacterial, and antifungal agent. The compound’s ability to inhibit certain enzymes makes it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
  • N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-heptylbenzamide
  • N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the 3-methylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C16H12ClN3OS/c1-10-5-4-6-11(9-10)14(21)18-16-20-19-15(22-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)

InChI Key

JMCGSKVHEVKRHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

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